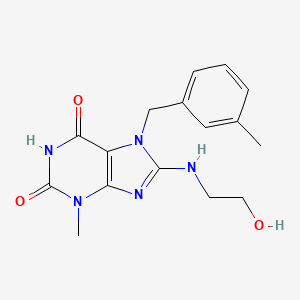
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure with significant implications for medicinal chemistry and pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is C23H25N5O3, and it contains several functional groups that contribute to its reactivity and biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, while the hydroxyethyl group can participate in esterification or etherification processes. The purine core is involved in various chemical reactions typical of heterocycles, including oxidation and alkylation.
Structural Comparison
A comparative analysis with structurally similar compounds can provide insights into the unique features of this compound that may influence its biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | C19H22N4O2 | Contains a phenylpropyl group instead of a methylbenzyl group |
| 7-(2-Phenoxyethyl)-8-((2-hydroxyethyl)amino)-3-methylxanthine | C19H22N4O3 | Xanthine derivative with different substituents |
| 7-(2-Butyn-1-yl)-3,7-dihydro-8-[(2-hydroxyethyl)amino]-3-methyl-1H-purine-2,6-dione | C21H25N5O3 | Features a butynyl group |
Biological Activity
Research indicates that derivatives of purines often exhibit significant biological activities. The biological effects of this compound can be categorized into several areas:
Antiproliferative Activity
In vitro studies have shown that purine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this purine derivative have been tested for their ability to inhibit the growth of human cancer cells, demonstrating promising antiproliferative effects. The mechanism often involves interference with nucleic acid synthesis or signaling pathways critical for cell division.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Similar purine derivatives have been documented to inhibit enzymes such as acetylcholinesterase , which is crucial in neurotransmitter regulation and has implications for neurodegenerative diseases like Alzheimer's .
Interaction Studies
Studies on the interactions between this compound and biological targets are essential for understanding its mechanism of action. These studies typically employ techniques such as molecular docking and binding affinity assays to elucidate how the compound interacts with proteins or receptors.
Case Studies
Several case studies highlight the biological relevance of purine derivatives:
- Case Study on Anticancer Effects : A study evaluated the antiproliferative effects of various purine derivatives on human breast cancer cells (MCF-7). Results indicated that certain structural modifications significantly enhanced cytotoxicity compared to non-modified purines.
- Neuroprotective Potential : Research focusing on piperazine derivatives demonstrated their ability to inhibit acetylcholinesterase effectively. This finding suggests that similar modifications in the structure of this compound could yield neuroprotective agents .
属性
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-4-3-5-11(8-10)9-21-12-13(18-15(21)17-6-7-22)20(2)16(24)19-14(12)23/h3-5,8,22H,6-7,9H2,1-2H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVFSBMPXHYCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCO)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














